molecular formula C13H21N3O2S B10893227 1-(Propylsulfonyl)-4-(2-pyridylmethyl)piperazine

1-(Propylsulfonyl)-4-(2-pyridylmethyl)piperazine

Cat. No.: B10893227
M. Wt: 283.39 g/mol
InChI Key: ZIWRUKXGBKHHDJ-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)-4-(2-pyridylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a propylsulfonyl group and a pyridylmethyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propylsulfonyl)-4-(2-pyridylmethyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through various methods, including the cyclization of diethanolamine with ammonia or the reduction of piperazine-2,5-dione.

    Introduction of the Pyridylmethyl Group: The pyridylmethyl group can be introduced via a nucleophilic substitution reaction using 2-chloromethylpyridine and piperazine.

    Addition of the Propylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with propylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Propylsulfonyl)-4-(2-pyridylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridylmethyl group or the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

1-(Propylsulfonyl)-4-(2-pyridylmethyl)piperazine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Pyridyl)piperazine: A compound with a similar pyridyl group but lacking the propylsulfonyl group.

    N-(2-pyridylmethyl)piperazine-1-ethylamine: Another piperazine derivative with different substituents.

Uniqueness: 1-(Propylsulfonyl)-4-(2-pyridylmethyl)piperazine is unique due to the presence of both the propylsulfonyl and pyridylmethyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

1-propylsulfonyl-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C13H21N3O2S/c1-2-11-19(17,18)16-9-7-15(8-10-16)12-13-5-3-4-6-14-13/h3-6H,2,7-12H2,1H3

InChI Key

ZIWRUKXGBKHHDJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=N2

Origin of Product

United States

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